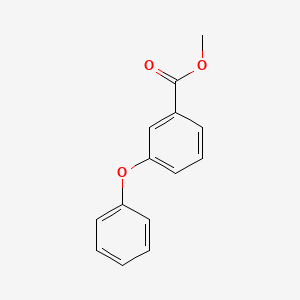

Methyl 3-phenoxybenzoate

概要

説明

Methyl 3-phenoxybenzoate is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . It is a white to pale yellow crystalline solid that is soluble in organic solvents such as ethanol, ether, and esters . This compound is used as an intermediate in the synthesis of various chemicals, including insecticides and other organic compounds .

準備方法

Methyl 3-phenoxybenzoate can be synthesized through the reaction of 3-hydroxybenzoic acid with methanol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux for several hours until the desired product is formed . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity .

化学反応の分析

Oxidation Reactions

Methyl 3-phenoxybenzoate undergoes oxidation under both chemical and photolytic conditions, yielding structurally distinct products:

Chemical Oxidation

-

Potassium Permanganate (KMnO4_44):

Oxidation in acidic or alkaline media converts the ester to 3-phenoxybenzoic acid (CHO) via cleavage of the methyl ester group . -

Fenton Reagent (Fe2+^{2+}2+/H2_22O2_22):

Hydroxyl radicals generated by Fenton oxidation induce regioselective hydroxylation at the 4-, 6-, 2'-, and 4'-positions of the aromatic rings .

Photolytic Oxidation

Under UV irradiation, this compound undergoes ether bond cleavage to form 3-phenoxybenzaldehyde and 4-ethoxyacetophenone , with subsequent oxidation yielding 3-phenoxybenzoic acid .

Table 1: Oxidation Pathways

| Reagent/Condition | Major Product(s) | Yield/Conversion | Reference |

|---|---|---|---|

| KMnO (acidic) | 3-Phenoxybenzoic acid | ~100% | |

| Fenton (Fe/HO) | Hydroxylated derivatives | 60–85% | |

| UV light (254 nm) | 3-Phenoxybenzaldehyde | 20–40% |

Substitution Reactions

The ester participates in nucleophilic substitution and cross-coupling reactions:

Nucleophilic Aromatic Substitution

- Phenoxy Group Replacement:

Reaction with sodium phenoxide (NaOPh) in the presence of CuCl yields This compound from methyl 3-chlorobenzoate .

Transition Metal-Catalyzed Coupling

- Nickel-Catalyzed C–O Bond Formation:

Methyl 3-bromobenzoate reacts with phenol under Ni(bpy)Br catalysis to form this compound .

Table 2: Substitution Reactions

| Substrate | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 3-chlorobenzoate | NaOPh, CuCl | This compound | 75% | |

| Methyl 3-bromobenzoate | Phenol, Ni(bpy)Br | This compound | 73% |

Hydrolysis Reactions

The ester bond is susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions:

Acid/Base Hydrolysis

- Alkaline Hydrolysis:

Saponification with NaOH yields 3-phenoxybenzoic acid and methanol .- Conditions: Aqueous NaOH, reflux.

Enzymatic Hydrolysis

- Carboxylesterases:

Bacterial enzymes (e.g., Sphingobium wenxiniae JZ-1) hydrolyze the ester to 3-phenoxybenzoic acid , a key step in pyrethroid degradation .

Table 3: Hydrolysis Conditions

| Method | Reagent/Enzyme | Product | Conversion | Reference |

|---|---|---|---|---|

| Alkaline hydrolysis | NaOH (1M) | 3-Phenoxybenzoic acid | >90% | |

| Enzymatic hydrolysis | S. wenxiniae JZ-1 | 3-Phenoxybenzoic acid | 100% |

Degradation Pathways

This compound is degraded via photolytic and microbial routes:

Photodegradation

- Primary Products: 3-Phenoxybenzaldehyde, 4-ethoxyacetophenone, and polymerized phenolic derivatives .

- Mechanism: Radical chain reactions involving singlet oxygen (O) and hydroxyl radicals .

Microbial Degradation

- Bacterial Strains:

Table 4: Degradation Pathways

| Pathway | Key Enzymes/Reagents | Major Products | Reference |

|---|---|---|---|

| Photolytic | UV light, O | 3-Phenoxybenzaldehyde | |

| Microbial (aerobic) | PobAB dioxygenase | Phenol, protocatechuate |

科学的研究の応用

Methyl 3-phenoxybenzoate has several scientific research applications:

作用機序

The mechanism of action of methyl 3-phenoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been found to activate peroxisome proliferator-activated receptor γ and glucokinase, which play roles in metabolic regulation . These interactions can lead to various biological effects, including the modulation of glucose metabolism and anti-inflammatory activities .

類似化合物との比較

Methyl 3-phenoxybenzoate can be compared with other similar compounds, such as:

3-Phenoxybenzoic acid: This compound is an oxidation product of this compound and shares similar chemical properties.

2-Cyanoprop-2-yl 3-phenoxybenzoate: This derivative exhibits peroxisome proliferator-activated receptor γ agonist activity and glucokinase activation.

3-Phenoxybenzyl alcohol: This is a reduction product of this compound and is used in various organic synthesis reactions.

生物活性

Methyl 3-phenoxybenzoate, a compound derived from 3-phenoxybenzoic acid, has garnered attention for its biological activities and potential applications in various fields, particularly in agriculture and pharmacology. This article synthesizes current research findings on the biological activity of this compound, including its toxicological effects, microbial degradation, and potential therapeutic applications.

This compound is an ester formed from the reaction of 3-phenoxybenzoic acid and methanol. Its molecular formula is C16H16O3, and it possesses a phenyl ring that contributes to its biological activity. The compound is often studied in the context of its metabolic products and interactions with biological systems.

In Silico Studies

Recent studies have employed in silico methods to investigate the toxicological effects of this compound and its metabolites. These studies utilized tools such as PASS online, molecular docking, and ADMET analysis to predict potential hazards associated with the compound. Key findings include:

- Metabolite Identification : Ten metabolite products were identified through Phase II reactions, including O-glucuronidation and O-sulfation. Methylated metabolites showed increased toxicity compared to the parent compound .

- Toxic Effects : The compounds were linked to several adverse effects such as reproductive dysfunction, neurotoxicity, and respiratory issues. The binding affinity of certain metabolites with cytochrome P450 enzymes (CYP2C9, CYP3A4) indicated significant metabolic interactions .

Human Biomonitoring

This compound serves as a biomarker for exposure to various pyrethroid insecticides. A systematic review highlighted that urinary levels of 3-phenoxybenzoic acid (the primary metabolite) were significantly higher in occupationally exposed adults compared to general populations. Median levels ranged from 0.43 to 14 μg/g creatinine in occupational settings .

Microbial Degradation

The biodegradation of this compound has been explored using various microbial consortia. Notably:

- Bacterial Consortium : A study demonstrated that a bacterial consortium isolated from Brazilian Savannah could effectively degrade esfenvalerate, a pyrethroid pesticide, leading to the production of 3-phenoxybenzoic acid as a primary metabolite. The biodegradation rate was approximately constant during the initial days of treatment .

- Kinetic Studies : The degradation kinetics followed first-order kinetics with a half-life of approximately 3.6 days, suggesting efficient microbial metabolism under optimal conditions .

Pharmacological Activity

Research into the pharmacological properties of derivatives of this compound indicates potential therapeutic applications:

- PPARγ Agonists : Some derivatives have been identified as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation. This suggests potential applications in treating metabolic disorders .

Case Study 1: Environmental Impact Assessment

A study evaluated the environmental impact of this compound as part of pesticide risk assessments. It was found that while the compound exhibits low toxicity to mammals, it poses risks to aquatic organisms due to its high toxicity at elevated concentrations .

Case Study 2: Occupational Exposure Risks

In an occupational setting involving agricultural workers exposed to pyrethroids, monitoring revealed elevated levels of urinary 3-PBA correlated with health complaints such as headaches and respiratory issues. This underscores the importance of assessing exposure levels in vulnerable populations .

特性

IUPAC Name |

methyl 3-phenoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNMDCSPTJONPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198825 | |

| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50789-43-0 | |

| Record name | Methyl 3-phenoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50789-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-phenoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-phenoxybenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAU2SS7PED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is methyl 3-phenoxybenzoate formed during acrinathrin degradation in soil?

A: The research indicates that this compound is not directly formed from acrinathrin. Instead, it's a product of a multi-step degradation pathway. Acrinathrin undergoes hydrolytic cleavage near the cyano group, leading to the formation of 3-phenoxybenzaldehyde cyanohydrin. This compound then loses hydrogen cyanide, yielding 3-phenoxybenzaldehyde. Oxidation of this aldehyde produces 3-phenoxybenzoic acid, which upon decarboxylation, likely forms this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。